![molecular formula C18H21N3O B5534710 1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5534710.png)
1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)-N-methylmethanamine
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Overview
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves the reaction of specific precursors, often aiming at creating compounds with potential pharmacological activities. For instance, a series of novel 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds with a dimethylphenyl group, has been synthesized, demonstrating central nervous system depressant activity and potential antipsychotic effects without significant interaction with D2 dopamine receptors (Wise et al., 1987).
Molecular Structure Analysis
Studies on compounds with similar backbones, such as Schiff base ligands incorporating dimethoxyphenyl or hydroxy-methoxyphenyl groups, offer insights into tautomeric equilibria and crystal structure analyses. These analyses reveal how specific substituents and structural configurations influence the overall molecular conformation and properties (Hayvalı et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives often lead to compounds with interesting pharmacological profiles. For example, the synthesis and pharmacological evaluation of compounds like 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol show reduced spontaneous locomotion in mice, indicative of antipsychotic-like properties without eliciting dystonic movements, a common side effect of many antipsychotic drugs (Wise et al., 1987).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their potential application in drug formulation and material science. The detailed structural and optical properties analyses, through techniques like X-ray diffraction (XRD), provide essential data on the polycrystalline nature and molecular interactions within these compounds, facilitating their application in optoelectronic devices (Al‐Hossainy et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are fundamental for the development of new therapeutic agents. Investigations into the synthesis and biological evaluation of pyrazole derivatives, as well as their molecular docking studies, suggest these compounds' potential in treating conditions like diabetes through inhibition of specific enzymes, showcasing their therapeutic versatility (Karrouchi et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-(furan-2-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-6-7-15(9-14(13)2)18-16(10-19-20-18)11-21(3)12-17-5-4-8-22-17/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORRFXBJBUEORJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CN(C)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)-N-methylmethanamine |
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